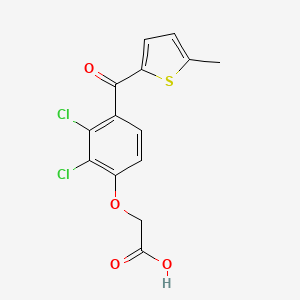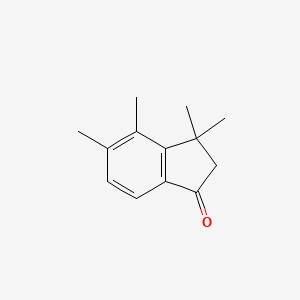
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H16O It is a derivative of indanone, characterized by the presence of four methyl groups at the 3, 3, 4, and 5 positions of the indanone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction mechanism includes a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Industrial Production Methods: Industrial production of this compound may involve palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method has been shown to produce indanones in good to excellent yields .
化学反応の分析
Types of Reactions: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the four methyl groups.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure but different substituents.
Uniqueness: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties.
特性
CAS番号 |
56298-98-7 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
3,3,4,5-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-6-10-11(14)7-13(3,4)12(10)9(8)2/h5-6H,7H2,1-4H3 |
InChIキー |
TZODVNMGSHSLCH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



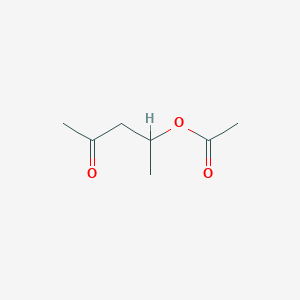


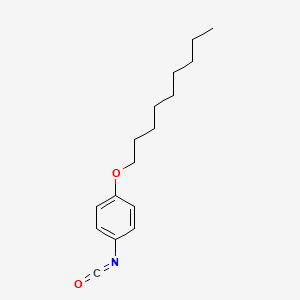
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

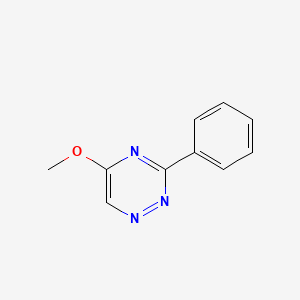
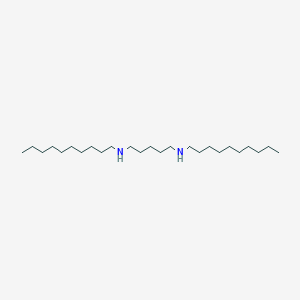


![2,3-Dibromo-N-[(3,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14626278.png)
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
